molecular formula C16H17NO3 B13953710 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one CAS No. 1207603-49-3

7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B13953710
CAS No.: 1207603-49-3
M. Wt: 271.31 g/mol
InChI Key: NDOFCOKWBCAOCU-UHFFFAOYSA-N
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Description

7-(1H-indol-3-yl)-1,4-Dioxaspiro[4.5]decan-8-one (CAS 1207603-49-3) is a chemical compound of significant interest in medicinal chemistry research . It features a spirocyclic dioxolane ring system fused to a cyclohexanone moiety that is substituted with a 1H-indol-3-yl group at the 7-position, a structure that serves as a versatile advanced intermediate for the synthesis of complex molecules . The 1,4-dioxaspiro[4.5]decane scaffold is a well-known protected form of 1,4-cyclohexanedione, valued for its stability and reactivity, which allows for further synthetic modifications before deprotection . The integration of the indole heterocycle, a privileged structure in pharmacology, into this spirocyclic framework is a key strategy in drug discovery. This is evidenced by a patent detailing structurally related arylpiperazinyl-cyclohexyl indole derivatives, which are investigated for their potential as therapeutic agents for the treatment of central nervous system (CNS) conditions such as depression . This suggests that 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is a valuable building block for constructing novel biologically active compounds, particularly for researchers developing new neuropharmaceuticals and exploring structure-activity relationships (SAR) of spirocyclic indole derivatives . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207603-49-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C16H17NO3/c18-15-5-6-16(19-7-8-20-16)9-12(15)13-10-17-14-4-2-1-3-11(13)14/h1-4,10,12,17H,5-9H2

InChI Key

NDOFCOKWBCAOCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1=O)C3=CNC4=CC=CC=C43)OCCO2

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one

Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one

The key starting material for the synthesis is 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), a spirocyclic ketone featuring a dioxaspiro ring system. This compound is commercially available and can also be synthesized via acetalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions.

Key properties of 1,4-dioxaspiro[4.5]decan-8-one:

Property Value
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Melting Point 70-73 °C
Boiling Point ~268 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

This compound serves as the spirocyclic ketone core for further functionalization.

General Synthetic Strategy

The preparation of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one typically involves:

  • Formation of the spirocyclic ketone core (1,4-dioxaspiro[4.5]decan-8-one).
  • Introduction of the indole moiety at the 7-position of the spiro ring.
  • Functional group transformations to achieve the ketone functionality at the 8-position.

Specific Preparation Routes

Formation of the Spirocyclic Core

The spirocyclic core, 1,4-dioxaspiro[4.5]decan-8-one, is commonly prepared by the acetalization of 1,4-cyclohexanedione with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark apparatus to remove water, driving the equilibrium towards acetal formation.

Reaction conditions example:

Reagents Conditions Yield (%) Notes
1,4-Cyclohexanedione + Ethylene glycol + p-Toluenesulfonic acid Reflux in toluene, Dean-Stark trap, 3 days High (typically >80%) Water continuously removed to drive acetal formation

This step produces the 1,4-dioxaspiro[4.5]decan-8-one intermediate in high purity and yield.

Fluorination and Functional Group Modifications (Related Preparations)

Several studies have explored fluorination of 1,4-dioxaspiro[4.5]decan-8-one derivatives to obtain fluorinated analogues, which may be relevant for modifying the spirocyclic framework before indole coupling.

Fluorination methods:

Fluorinating Agent Solvent Temp (°C) Time Yield (%) Notes
(Diethylamino)sulfur trifluoride (DAST) Dichloromethane 10-25 12 h 60-91 Produces 8,8-difluoro derivatives
Morpholinosulfur trifluoride Dichloromethane 0-20 72 h 73 Followed by oxidation with KMnO4
N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate Dichloromethane 20 3 h 45-60 Inert atmosphere, triethylamine HF

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acetalization of 1,4-cyclohexanedione Ethylene glycol, p-Toluenesulfonic acid, reflux in toluene, Dean-Stark trap >80 Forms 1,4-dioxaspiro[4.5]decan-8-one
Fluorination (Diethylamino)sulfur trifluoride, DCM, 10-25°C, 12 h 60-91 Produces fluorinated spirocycles
Reductive amination Sodium triacetoxyborohydride, amine, DCM, 5°C to RT Up to 88 For introduction of nitrogen substituents
Indole coupling (inferred) Nucleophilic addition or reductive amination with indole derivatives Variable Requires further optimization and literature details

Research Findings and Considerations

  • The spirocyclic ketone 1,4-dioxaspiro[4.5]decan-8-one is a versatile scaffold for further functionalization.
  • Fluorination of the ketone provides access to fluorinated analogues, which may alter biological properties.
  • Reductive amination is a practical and efficient method for introducing nitrogen-containing substituents, potentially including indole groups.
  • Direct literature on the synthesis of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is limited, but related synthetic strategies can be adapted.
  • Purification typically involves extraction, drying over anhydrous salts, and chromatographic techniques.
  • Reaction conditions such as temperature, solvent, and inert atmosphere are critical for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1,4-dioxaspiro[4.5]decan-8-one and their properties:

Compound Name Substituent(s) Synthesis Yield Key Findings/Applications Reference
7-(5-Methoxy-2-methyl-1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one Indole with methoxy/methyl groups 41% Anticancer candidate; NMR-confirmed regioselective coupling .
8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol 3-Methoxyphenyl Not reported Intermediate for Grignard reactions; no purification required .
2-(1,4-Dioxaspiro[4.5]decan-8-yl)quinazolin-4(3H)-one Quinazolinone fused to spirocycle 92% Photocatalytic synthesis; high yield via C–H functionalization .
7-Acetyl-1,4-dioxaspiro[4.5]decan-8-one Acetyl group at 7-position Not reported Used in liquid crystal intermediates; commercial availability (CAS 115215-91-3) .
8-Vinyl-1,4-dioxaspiro[4.5]dec-7-ene Vinyl group at 8-position 76% Alkenyl triflate precursor for cross-coupling reactions .
8-(4-Oxocyclohexyl)-1,4-dioxaspiro[4.5]decane Cyclohexanone substituent Not reported Industrial intermediate for specialty chemicals (CAS 56309-94-5) .

Key Observations:

Substituent Impact on Yield: Indole derivatives (e.g., compound in ) exhibit moderate yields (~41%), likely due to steric and electronic challenges in coupling reactions. Simpler substituents (e.g., quinazolinone in ) achieve higher yields (>90%) via optimized photocatalytic methods.

Biological Relevance: Indole-containing analogs are prioritized for anticancer research due to indole’s role in DNA intercalation and kinase inhibition . Non-indole derivatives (e.g., quinazolinone) are explored for photophysical properties or as synthetic intermediates .

Synthetic Flexibility :

  • The spirocyclic core supports diverse functionalization: Grignard additions (), cross-couplings (), and C–H activation ().
  • Ketal-protected intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-one) enable selective deprotection for stepwise synthesis .

Industrial Applications :

  • Derivatives like 8-(4-oxocyclohexyl) analogs are used in liquid crystals and agrochemicals, reflecting the scaffold’s versatility .

Biological Activity

7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 143165-32-6
  • Structure : The compound features a spirocyclic structure that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activities of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one are still under investigation, but preliminary studies suggest several potential mechanisms of action.

  • Sigma Receptor Modulation : Compounds with indole structures have shown affinity for sigma receptors, which are implicated in various neuroprotective and analgesic pathways. Sigma receptors may modulate neurotransmitter release and influence pain perception.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in inflammatory processes, potentially reducing pain and inflammation.
  • Antioxidant Activity : Some studies suggest that dioxaspiro compounds possess antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPotential pain relief through sigma receptor modulation
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against neurodegeneration

Case Study 1: Analgesic Effects

A study published in Chemical Biology explored the analgesic properties of indole derivatives similar to 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one. The results indicated significant pain relief in animal models when administered at specific dosages, suggesting a strong interaction with sigma receptors.

Case Study 2: Anticancer Activity

Research conducted by Journal of Medicinal Chemistry demonstrated that compounds structurally related to 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of the spirocyclic structure for enhancing anticancer activity.

Q & A

Basic: How can the synthesis of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one be optimized for higher yields?

Methodological Answer:
The synthesis typically begins with 1,4-dioxaspiro[4.5]decan-8-one as a precursor. Key steps include:

  • Acylation : Use LDA (Lithium Diisopropylamide) at −78°C in anhydrous THF to deprotonate the ketone, followed by reaction with diethyl oxalate to form an α-ketoester intermediate .
  • Cyclization : Treat with propylhydrazine to form the tetrahydroindazole core (82% yield) .
  • Deprotection : Remove the ketal group using 3N HCl to expose the ketone for further functionalization .
    Optimization Tips :
  • Maintain strict temperature control during LDA-mediated reactions to avoid side products.
  • Use high-purity solvents to prevent hydrolysis of intermediates.

Advanced: How can contradictions in regioselectivity during spirocyclic ring functionalization be resolved?

Methodological Answer:
Regioselectivity challenges arise in reactions like Suzuki cross-coupling or Wittig reactions due to steric and electronic effects. Strategies include:

  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites. For example, in a Wittig reaction, the more electron-deficient carbonyl (exposed after ketal cleavage) reacts preferentially .
  • Directive Groups : Introduce temporary directing groups (e.g., boronates) to steer reactivity .
  • Experimental Validation : Use X-ray crystallography (e.g., SHELX-refined structures) to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify indole protons (δ 7.0–7.5 ppm) and spirocyclic methylene groups (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and ketal carbons (δ ~100–110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.1364 for C₁₆H₁₆N₂O₃) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELXL refinement achieves R values < 0.05 .

Advanced: How to analyze impurities arising from incomplete ketal deprotection?

Methodological Answer:
Incomplete deprotection (e.g., residual dimethylacetal) can be detected via:

  • HPLC-MS : Compare retention times and m/z signals against synthetic standards .
  • ¹H NMR Integration : Quantify residual ketal protons (δ 1.2–1.5 ppm for methyl groups) .
    Mitigation : Optimize HCl concentration (3N) and reaction time (≥4 hr) during deprotection .

Basic: What strategies enhance biological activity in sigma-2 receptor ligands derived from this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Indole Modification : Substituents at C-5 improve receptor binding (e.g., electron-withdrawing groups increase affinity) .
    • Spirocyclic Rigidity : Retain the dioxaspiro ring to enforce a bioactive conformation .
  • Synthetic Routes : Reductive amination with diverse amines (e.g., piperidine, morpholine) tailors hydrophobicity .

Advanced: How is this compound used to test biogenetic hypotheses in natural product synthesis?

Methodological Answer:
In virosaine A synthesis, the spirocyclic core serves as a key intermediate:

  • Mannich Reaction : Introduces nitrogen functionality .
  • Aza-Michael Addition : Builds the fused ring system .
  • Cope Elimination : Generates hydroxylamine intermediates for cycloaddition .
    Validation : Compare synthetic intermediates with proposed biosynthetic pathways using isotopic labeling .

Basic: What purification challenges arise during scale-up, and how are they addressed?

Methodological Answer:

  • Oil Formation : Crude products often isolate as oils due to low melting points. Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .
  • Dimethylacetal Impurity : Remove via repeated aqueous washes (pH 3–4) to hydrolyze residual acetal .

Advanced: What mechanistic insights explain the reactivity of the α-ketoester intermediate?

Methodological Answer:
The α-ketoester (from LDA/diethyl oxalate acylation) undergoes enolate-driven cyclization :

  • Enolate Formation : LDA deprotonates the α-carbon, forming a resonance-stabilized enolate .
  • Nucleophilic Attack : The enolate attacks the hydrazine nitrogen, leading to tetrahydroindazole ring closure .
    Quenching : Use 1N HCl to protonate the enolate and halt premature cyclization .

Basic: How to validate synthetic intermediates using crystallographic data?

Methodological Answer:

  • SHELX Refinement : Input .hkl files into SHELXL for structure solution. Parameters:
    • R₁ < 0.05 for high-resolution data .
    • Anisotropic displacement parameters for non-H atoms .
  • Validation Tools : Use PLATON to check for missed symmetry or disorder .

Advanced: How do computational methods improve reaction design for this compound?

Methodological Answer:

  • DFT Calculations : Predict transition states for regioselective reactions (e.g., [3+2] cycloadditions) .
  • Docking Studies : Simulate sigma-2 receptor binding to prioritize synthetic targets .
  • Machine Learning : Train models on reaction databases to optimize conditions (e.g., solvent, catalyst) .

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